BenchChemオンラインストアへようこそ!

HLI373 dihydrochloride

Antimalarial drug discovery P. falciparum E3 ubiquitin ligase inhibition

HLI373 dihydrochloride is a water-soluble MDM2 RING-domain E3 ligase inhibitor, distinct from Nutlin-3a-type PPI inhibitors. It enables aqueous assay design without DMSO artifacts (100 mM stock in water) and exhibits p53-dependent apoptosis. Procure for mechanistic studies of p53 ubiquitination, antimalarial screening (IC₅₀ 2.36-3.47 μM), and radiosensitization research.

Molecular Formula C18H25Cl2N5O2
Molecular Weight 414.3 g/mol
Cat. No. B10764321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHLI373 dihydrochloride
Molecular FormulaC18H25Cl2N5O2
Molecular Weight414.3 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=NCCCN(C)C)C3=C1NC(=O)N(C3=O)C.Cl.Cl
InChIInChI=1S/C18H23N5O2.2ClH/c1-21(2)11-7-10-19-15-12-8-5-6-9-13(12)22(3)16-14(15)17(24)23(4)18(25)20-16;;/h5-6,8-9H,7,10-11H2,1-4H3,(H,20,25);2*1H
InChIKeyMADKBDHYUMEAOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HLI373 Dihydrochloride Procurement Guide: Potency, Solubility, and Target Specificity


HLI373 dihydrochloride is a water-soluble pyrimidoquinoline-dione compound that functions as an inhibitor of Hdm2/MDM2 E3 ubiquitin ligase activity [1]. Unlike traditional MDM2 inhibitors that target the p53-MDM2 protein-protein interaction interface, HLI373 inhibits the C-terminal RING domain E3 ligase activity of MDM2, thereby blocking MDM2-mediated ubiquitination and proteasomal degradation of p53 . The compound is effective in inducing wild-type p53-dependent apoptosis in multiple tumor cell lines and exhibits antimalarial activity [2].

Why HLI373 Dihydrochloride Cannot Be Substituted with Other MDM2 Inhibitors


MDM2 inhibitors are a heterogeneous class of compounds with fundamentally distinct mechanisms of action and physicochemical properties that critically impact experimental outcomes. Traditional MDM2 inhibitors such as Nutlin-3a function as cis-imidazoline analogs that bind to the N-terminal p53-binding pocket of MDM2, thereby preventing p53-MDM2 protein-protein interaction [1]. In contrast, HLI373 dihydrochloride targets the C-terminal RING domain and directly inhibits MDM2 E3 ubiquitin ligase activity, a mechanistically distinct mode of action that does not rely on competitive displacement of p53 [2]. Furthermore, solubility characteristics vary dramatically within this class: Nutlin-3a exhibits poor aqueous solubility (1.73 × 10⁻⁴ mg/mL), rendering it unsuitable for aqueous formulation without organic co-solvents, whereas HLI373 dihydrochloride is moderately soluble (1.75 × 10⁻² mg/mL) and can be prepared in water at up to 100 mM [3]. Consequently, substituting HLI373 with another MDM2 inhibitor without accounting for these mechanistic and biopharmaceutical differences will produce incomparable experimental data and may lead to experimental failure in aqueous assay systems.

HLI373 Dihydrochloride Quantitative Differentiation Evidence Against Comparator Compounds


Superior Antimalarial Potency: HLI373 vs. Nutlin-3a and SMER 3 Against P. falciparum

HLI373 dihydrochloride exhibits substantially greater antimalarial potency against Plasmodium falciparum compared to the canonical MDM2 inhibitor Nutlin-3a and the E3 ubiquitin ligase inhibitor SMER 3 [1]. In a cross-study comparative analysis using standardized in vitro antimalarial susceptibility assays, HLI373 demonstrated IC₅₀ values of 2.36 μM against chloroquine-sensitive PfD6 and 3.47 μM against chloroquine-resistant PfW2 strains [1]. In contrast, Nutlin-3a required IC₅₀ concentrations of 12.76 μM (PfD6) and 18.56 μM (PfW2) — representing a 5.4-fold lower potency — while SMER 3 exhibited IC₅₀ values of 12.06 μM (PfD6) and 20.58 μM (PfW2) [1].

Antimalarial drug discovery P. falciparum E3 ubiquitin ligase inhibition Chloroquine resistance

Aqueous Solubility Advantage: HLI373 vs. Nutlin-3a, MI-219, and MI-63

HLI373 dihydrochloride demonstrates superior aqueous solubility compared to four established MDM2 inhibitors, a property critical for in vitro assay performance and formulation flexibility [1][2]. Quantitative solubility measurements indicate HLI373 dihydrochloride achieves a water solubility of 1.75 × 10⁻² mg/mL (classified as moderately soluble), enabling preparation of aqueous stock solutions at up to 100 mM in water and 10 mM in DMSO [1]. In direct comparison, Nutlin-3a exhibits poor water solubility of only 1.73 × 10⁻⁴ mg/mL — a 101-fold disadvantage — while MI-63 (8.94 × 10⁻⁴ mg/mL) and MI-219 (3.35 × 10⁻³ mg/mL) are also substantially less soluble [1].

Aqueous formulation In vitro assay compatibility MDM2 inhibitor solubility Biophysical property comparison

Enhanced Functional Potency: HLI373 vs. HLI98 Parental Compounds

HLI373 dihydrochloride was rationally designed as a highly soluble derivative of the HLI98 compound family (7-nitro-10-aryl-5-deazaflavins) with the specific goal of improving both aqueous solubility and functional potency [1]. In direct head-to-head comparisons, HLI373 — which incorporates a 5-dimethylaminopropylamino side chain but lacks the 10-aryl group present in HLI98s — demonstrated greater potency than the HLI98 compounds across three functional parameters: stabilization of Hdm2 and p53, activation of p53-dependent transcription, and induction of cell death [1]. The original HLI98 compounds were limited by both potency and aqueous solubility constraints; HLI373 was specifically engineered to overcome these dual limitations while retaining the core mechanism of MDM2 E3 ligase inhibition [1].

MDM2 E3 ligase inhibition p53 stabilization Structure-activity relationship Apoptosis induction

Selective p53-Dependent Cytotoxicity: Wild-Type vs. p53-Deficient Cell Killing

HLI373 dihydrochloride exhibits selective cytotoxicity toward cells expressing wild-type p53 while sparing p53-deficient cells, a key functional differentiation from compounds that induce non-selective cytotoxicity or DNA damage [1]. In isogenic cell line comparisons, HLI373 treatment (3-15 μM, 15 hours) induced dose-dependent cell death in wild-type p53 mouse embryo fibroblasts (MEFs) while p53-deficient MEFs remained relatively resistant [1]. This selectivity was further validated in human cancer cell panels: HLI373 induced ≥67% cell death in wild-type p53-expressing cancer cells but ≤37% death in mutant p53-expressing cancer cells (25 μM, 30-hour treatment) . Importantly, this selective killing occurs through p53-dependent apoptotic mechanisms rather than DNA damage response pathways, as demonstrated by the absence of single-strand DNA breaks in treated U2OS cells [1].

p53-dependent apoptosis Tumor selectivity Wild-type p53 Precision oncology

HLI373 Dihydrochloride Evidence-Based Application Scenarios


Antimalarial Drug Discovery Screening Against Chloroquine-Resistant P. falciparum

HLI373 dihydrochloride is quantitatively validated for antimalarial screening applications requiring low-micromolar potency against both chloroquine-sensitive and chloroquine-resistant P. falciparum strains. The compound's IC₅₀ values of 2.36 μM (PfD6) and 3.47 μM (PfW2) — representing 5.4-fold greater potency than Nutlin-3a — make it suitable as a reference inhibitor in ubiquitin-proteasome pathway screening for novel antimalarial agents [1]. Laboratories screening compound libraries against P. falciparum can employ HLI373 dihydrochloride as a positive control for E3 ubiquitin ligase inhibition with demonstrated activity independent of chloroquine resistance mechanisms [2].

Aqueous-Only In Vitro Assays Requiring Soluble MDM2 E3 Ligase Inhibition

HLI373 dihydrochloride is uniquely suited for in vitro assays that require MDM2 E3 ligase inhibition in purely aqueous buffer systems without organic co-solvents. The compound's water solubility of 1.75 × 10⁻² mg/mL and ability to prepare 100 mM aqueous stock solutions contrasts sharply with Nutlin-3a (1.73 × 10⁻⁴ mg/mL), which necessitates DMSO or other organic solvents that may confound assay results [1]. Research protocols involving MDM2 autoubiquitination assays, p53 ubiquitination reconstitution experiments, or cell-free E3 ligase activity measurements can be executed without solvent-related artifacts when HLI373 dihydrochloride is procured [3].

Wild-Type p53-Dependent Tumor Cell Apoptosis Studies with Isogenic Controls

HLI373 dihydrochloride enables rigorous isogenic experimental designs that distinguish p53-dependent from p53-independent cytotoxic effects. The compound's demonstrated selectivity for wild-type p53-expressing cells (≥67% death induction in wild-type vs. ≤37% in mutant p53 cancer cells at 25 μM) supports its use in mechanistic studies of p53-mediated apoptosis [2]. Researchers studying p53 pathway activation, MDM2-p53 feedback loops, or synthetic lethality in p53-mutant backgrounds can employ HLI373 dihydrochloride as a tool compound with validated differential activity in isogenic MEF pairs (C8 wild-type vs. A9 p53-deficient) and human cancer cell line panels [3].

Radiosensitization Research in Solid Tumor Models

HLI373 dihydrochloride has demonstrated radiosensitization effects in human tumor cell lines, with evidence of p53-dependent G1 cell cycle arrest in wild-type p53 cells pre-treated with 5 μM HLI373 prior to irradiation [4]. This application scenario is supported by clonogenic assay data showing enhanced radiosensitivity across a panel of human tumor cell lines with both p53-deficient and p53-competent backgrounds, though the G1 arrest phenotype is specifically observed in p53-active cells [4]. Research programs investigating MDM2 inhibition as a radiosensitization strategy can procure HLI373 dihydrochloride as a tool compound with published radiosensitization protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for HLI373 dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.